molecular formula C21H21NO B11829906 3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone

3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone

Cat. No.: B11829906
M. Wt: 303.4 g/mol
InChI Key: UEPSDBLXVIDNRP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .

Mechanism of Action

The mechanism of action of 3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone involves its interaction with specific molecular targets and pathways. As an impurity in naftifine, it may affect the synthesis and function of fungal cell membranes . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and its role as an impurity in naftifine. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

3-[methyl(naphthalen-1-ylmethyl)amino]-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-22(15-14-21(23)18-9-3-2-4-10-18)16-19-12-7-11-17-8-5-6-13-20(17)19/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPSDBLXVIDNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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